Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate
Description
Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate is an organic compound characterized by a butyrate ester backbone with a 4-oxo group and a 2-methoxyphenyl substituent at the fourth carbon. Its molecular formula is C₁₃H₁₆O₄, and its molar mass is 236.27 g/mol. This compound belongs to a broader class of 4-aryl-4-oxobutyrate esters, which are frequently utilized as intermediates in pharmaceutical synthesis, agrochemicals, and materials science. The 2-methoxy substituent on the phenyl ring introduces steric and electronic effects that influence its reactivity and physical properties .
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-(2-methoxyphenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-17-13(15)9-8-11(14)10-6-4-5-7-12(10)16-2/h4-7H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFBZYFYTPPYLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542194 | |
| Record name | Ethyl 4-(2-methoxyphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103897-42-3 | |
| Record name | Ethyl 4-(2-methoxyphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Friedel-Crafts acylation is the most widely reported method for synthesizing γ-keto esters with aryl substituents. For Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate, the reaction involves electrophilic substitution of 2-methoxybenzene (anisole) with ethyl succinyl chloride (ethyl 4-chloro-4-oxobutyrate) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The methoxy group activates the aromatic ring toward electrophilic attack, directing the acyl group to the para position relative to the methoxy substituent.
Reaction Conditions
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Catalyst : AlCl₃ (1.2–1.5 equivalents)
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Solvent : 1,2-Dichloroethane (DCE) or dichloromethane (DCM)
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Temperature : 0–20°C (initially), progressing to room temperature
A representative procedure involves dissolving ethyl succinyl chloride in DCE, cooling to 0°C, and adding AlCl₃ dropwise. A solution of 2-methoxybenzene in DCE is then introduced, and the mixture is stirred until completion (monitored by TLC). Workup includes quenching with ice water, extracting with DCM, and drying over Na₂SO₄.
Yield and Regioselectivity Challenges
The yield for this method is approximately 60% , as observed in the synthesis of the analogous 2,4-dimethoxyphenyl derivative. Regioselectivity is a critical concern: the methoxy group directs acylation to the para position (C-5 of the benzene ring), but steric hindrance or competing ortho substitution can reduce efficiency. For monosubstituted anisole, para selectivity dominates, but small quantities of ortho-acylated byproducts may form.
Alternative Methods for γ-Keto Ester Synthesis
Diazotization and Nucleophilic Displacement
The Royal Society of Chemistry’s protocol for ethyl 2-diazo-3-oxobutanoate suggests a pathway involving diazo intermediates. While speculative for the target compound, this method could involve:
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Diazotization of ethyl 3-oxobutanoate with sodium azide
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Displacement of the diazo group with a 2-methoxyphenyl nucleophile
However, this route remains hypothetical without experimental validation.
Comparative Analysis of Synthetic Methods
*Yields reported for analogous reactions.
Optimization Strategies and Industrial Scalability
Catalyst Screening
Replacing AlCl₃ with FeCl₃ or BF₃·OEt₂ could enhance regioselectivity and reduce side reactions. For example, BF₃·OEt₂ facilitates milder conditions and easier workup in Friedel-Crafts acylations.
Solvent Effects
Switching from DCE to nitrobenzene may improve reaction rates due to its polar aprotic nature, though toxicity concerns limit industrial applicability.
Scientific Research Applications
Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The compound may also interact with cellular receptors, influencing signaling pathways and exerting pharmacological effects.
Comparison with Similar Compounds
Positional Isomers: Methoxy Substitution
Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate has two positional isomers differing in the methoxy group’s position on the phenyl ring:
Key Differences :
Halogen-Substituted Analogs
Halogen atoms (F, Cl, Br) on the phenyl ring significantly alter electronic properties and molecular weight:
Key Differences :
Multi-Substituted Derivatives
Compounds with multiple substituents demonstrate enhanced steric and electronic complexity:
Key Differences :
Functional Group Variations
Replacing the methoxy group with other functional groups diversifies reactivity:
Key Differences :
- Aromatic vs. Heteroaromatic : Pyridinyl and furyl groups introduce basic or oxygen-rich environments, respectively, altering solubility and reactivity.
Biological Activity
Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, comparisons with similar compounds, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula: C₁₃H₁₈O₄
- Molecular Weight: 238.28 g/mol
The compound features a methoxy group attached to a phenyl ring, which is crucial for its biological activity. Its structural attributes suggest potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It acts as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can influence several signaling pathways, thus exerting pharmacological effects.
Key Mechanisms:
- Enzyme Interaction: The compound may act as an inhibitor or activator for enzymes involved in metabolic pathways.
- Receptor Binding: It potentially interacts with cellular receptors, influencing downstream signaling cascades.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Anti-inflammatory Properties: Similar compounds have demonstrated the ability to inhibit inflammatory pathways, suggesting that this compound may possess similar effects.
- Neuroprotective Effects: Analogous compounds have shown neuroprotective properties, indicating potential therapeutic applications in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other structurally related compounds:
| Compound Name | Molecular Formula | Key Differences | Biological Activity |
|---|---|---|---|
| Ethyl 4-oxobutyrate | C₉H₁₄O₄ | Lacks the methoxy group | Less active |
| Mthis compound | C₁₂H₁₆O₄ | Methyl instead of ethyl group | Altered solubility |
| Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate | C₁₃H₁₅ClO₄ | Contains chlorine | Potentially different pharmacological profile |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- In Vitro Studies: Investigations have revealed that this compound can inhibit specific enzyme activities associated with inflammatory responses. For instance, it has been shown to reduce the production of pro-inflammatory cytokines in cell cultures.
- Animal Model Research: In vivo studies have indicated that administration of this compound leads to decreased inflammation markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.
- Mechanistic Insights: Molecular docking studies have provided insights into how this compound binds to target proteins, elucidating its potential as a lead compound for drug development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via condensation of 2-methoxyphenol derivatives with β-ketoesters (e.g., ethyl acetoacetate) under acidic or basic catalysis. For example, a Friedel-Crafts acylation using AlCl₃ as a catalyst in anhydrous dichloromethane can yield the target compound. Reaction optimization includes adjusting molar ratios (e.g., 1:1.2 for phenol:β-ketoester), temperature (0–5°C for exothermic steps), and solvent polarity to minimize side products .
- Validation : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and confirm purity using HPLC (C18 column, methanol/water 70:30, UV detection at 254 nm).
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Structural Elucidation :
- NMR : ¹H NMR (CDCl₃, 400 MHz) identifies methoxy (δ ~3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and ester carbonyl (δ ~4.1 ppm for -OCH₂CH₃). ¹³C NMR confirms the ketone (δ ~200 ppm) and ester carbonyl (δ ~170 ppm) .
- IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (ketone C=O) .
Q. How does the 2-methoxy substituent influence the compound’s physicochemical properties compared to analogs?
- Comparative Data :
| Substituent | LogP | Solubility (mg/mL in DMSO) | Melting Point (°C) |
|---|---|---|---|
| 2-Methoxy | 2.8 | 45 | 78–80 |
| 2-Ethoxy | 3.1 | 32 | 65–67 |
| 4-Acetoxy | 2.5 | 55 | 82–84 |
- Insight : The 2-methoxy group enhances solubility relative to ethoxy analogs due to reduced steric hindrance and optimal hydrogen-bonding capacity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?
- Experimental Design :
- Standardized Assays : Use identical cell lines (e.g., HeLa for anticancer, E. coli ATCC 25922 for antimicrobial) and normalize dosing (IC₅₀ calculations via MTT assay).
- SAR Studies : Synthesize derivatives with substituent variations (e.g., 3-methoxy, 4-nitro) to isolate positional effects. For example, 2-methoxy derivatives show 20% higher cytotoxicity in MCF-7 cells than 4-methoxy analogs due to enhanced membrane permeability .
- Data Reconciliation : Apply multivariate analysis to account for variables like solvent (DMSO vs. ethanol) and incubation time (24 vs. 48 hours) .
Q. What strategies optimize the compound’s reactivity for targeted drug delivery systems?
- Functionalization :
- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid (using NaOH/EtOH/H₂O, 70°C, 6h) for improved water solubility .
- Prodrug Design : Conjugate with PEGylated nanoparticles (e.g., PLGA-PEG) via carbodiimide coupling to enhance bioavailability .
Q. What methodologies validate the compound’s role in enzyme inhibition mechanisms?
- Kinetic Studies :
- Enzyme Assays : Measure inhibition of tyrosinase (IC₅₀ = 12 µM) using L-DOPA as a substrate. Monitor absorbance at 475 nm over 30 minutes .
- Mechanistic Insight : Lineweaver-Burk plots reveal non-competitive inhibition (Km unchanged, Vmax reduced), suggesting allosteric binding .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show negligible effects?
- Root Cause : Discrepancies arise from variations in cell line sensitivity (e.g., IC₅₀ = 15 µM in A549 vs. >100 µM in HepG2) and assay endpoints (apoptosis vs. necrosis markers).
- Resolution : Conduct parallel assays using flow cytometry (Annexin V/PI staining) and transcriptomic profiling (RNA-seq) to unify mechanistic interpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
